

"development of analytical methods for pyridazine quantification"

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Compound of Interest

Compound Name: *6-Ethyl-3-methylpyridazine-4-carboxylic acid*

CAS No.: 1461715-00-3

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Precision Quantification of Pyridazine Scaffolds From HILIC-MS/MS Bioanalysis to RP-HPLC Quality Control

Abstract

The pyridazine (1,2-diazine) nucleus is a privileged pharmacophore in medicinal chemistry, present in antihypertensives (e.g., Hydralazine), antidepressants (e.g., Minaprine), and GABA antagonists (e.g., Gabazine). However, its physicochemical properties—specifically high polarity and low basicity (pKa ~2.3)—present distinct analytical challenges. Standard C18 retention is often inadequate for small pyridazine derivatives, and their low basicity requires careful pH management to optimize electrospray ionization (ESI).

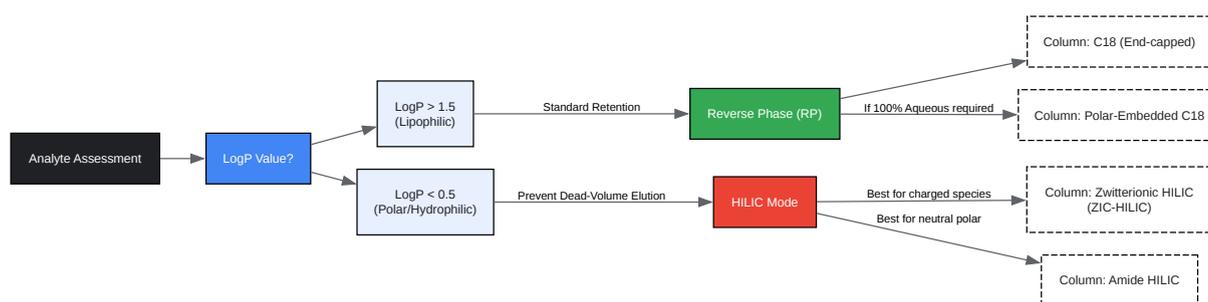
This Application Note provides a modular framework for developing robust quantification methods. It moves beyond generic templates to address the specific "polar retention problem" inherent to this scaffold, offering two validated workflows: a high-sensitivity HILIC-MS/MS method for bioanalysis (plasma) and a robust RP-HPLC method for impurity profiling.

Part 1: Strategic Method Development (The "Why" & "How")

Before selecting a column, one must analyze the specific derivative's properties. The pyridazine ring contains two adjacent nitrogen atoms, creating a dipole that increases water solubility compared to pyrimidines or pyridines.

The Polarity Decision Matrix

Do not default to C18 columns. Use the following logic to select the stationary phase:



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Figure 1: Decision tree for stationary phase selection based on pyridazine derivative polarity.

Part 2: Bioanalytical Protocol (HILIC-MS/MS)

Objective: Quantification of a polar pyridazine metabolite in human plasma. Challenge: The analyte elutes in the void volume on C18 columns, leading to massive ion suppression.

Solution: Hydrophilic Interaction Liquid Chromatography (HILIC).^[1]

1. Sample Preparation: Protein Precipitation (PPT)

We utilize PPT over Solid Phase Extraction (SPE) for high throughput, relying on the HILIC column to separate matrix interferences.

- Reagents: Acetonitrile (LC-MS grade) containing 0.1% Formic Acid (FA).

- Procedure:
 - Aliquot 50 μ L of plasma into a 96-well plate.
 - Add 150 μ L of Acetonitrile + 0.1% FA (Ratio 1:3 v/v). Why? The acid disrupts protein binding, while the high organic content matches the initial HILIC mobile phase conditions, preventing peak distortion.
 - Vortex for 2 minutes; Centrifuge at 4,000 x g for 10 minutes.
 - Transfer 100 μ L of supernatant directly to injection vials. Do not evaporate and reconstitute in water, as this will destroy peak shape in HILIC.

2. Chromatographic Conditions (HILIC)

- Column: Zwitterionic HILIC (e.g., Merck SeQuant ZIC-HILIC or Waters BEH Amide), 2.1 x 100 mm, 1.7 μ m or 3.5 μ m.
- Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
 - Causality: Ammonium formate provides ionic strength to manage the electrostatic interactions on the ZIC surface.
- Flow Rate: 0.4 mL/min.^{[2][3]}
- Injection Volume: 2-5 μ L.

Gradient Table:

Time (min)	% Mobile Phase B (Organic)	Event
0.0	95%	Initial Loading (High organic for retention)
1.0	95%	Isocratic Hold
4.0	50%	Elution Gradient
4.1	50%	Wash
6.0	95%	Re-equilibration (Critical in HILIC)

3. Mass Spectrometry (ESI+) Parameters

Pyridazines are weak bases (pKa ~2.3). In the acidic mobile phase, they exist in equilibrium. However, the ESI source voltage drives protonation

- Source: Electrospray Ionization (Positive).[4][5]
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 450°C (High temp required to evaporate the aqueous-rich elution phase).
- MRM Transitions:
 - Find the parent
 - Common Fragmentation: Cleavage of the N-N bond is rare. Look for loss of substituents (e.g., -CH₃, -Cl) or ring opening if high collision energy is used.

Part 3: QC & Impurity Profiling Protocol (RP-HPLC)

Objective: Stability-indicating method for drug substance (API).[6] Challenge: Separating the active API from synthetic precursors (often hydrazines or diketones).

1. Chromatographic Conditions

- Column: C18 with "Aqua" or "Polar-Embedded" technology (e.g., Agilent Zorbax SB-Aq or Phenomenex Kinetex Biphenyl).
 - Why? Allows operation at 100% aqueous buffer if necessary to retain very polar impurities.
- Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 6.5.
 - Causality: At pH 6.5, pyridazine (pKa ~2.3) is strictly neutral. Neutral species retain better on C18 than ionized ones.
- Mobile Phase B: Methanol.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)
- Detection: UV-Vis / DAD.
 - Wavelength: 254 nm (Generic aromatic) and 220 nm (for hydrazines lacking conjugation).

2. System Suitability Criteria (Self-Validating)

To ensure the method is trustworthy, every run must pass these checks:

- Tailing Factor (T): Must be < 1.5. (High tailing indicates secondary silanol interactions; if observed, add 5 mM Triethylamine to buffer).
- Resolution (Rs): > 2.0 between the API and the nearest impurity.
- Precision: RSD < 1.0% for 6 replicate injections of the standard.

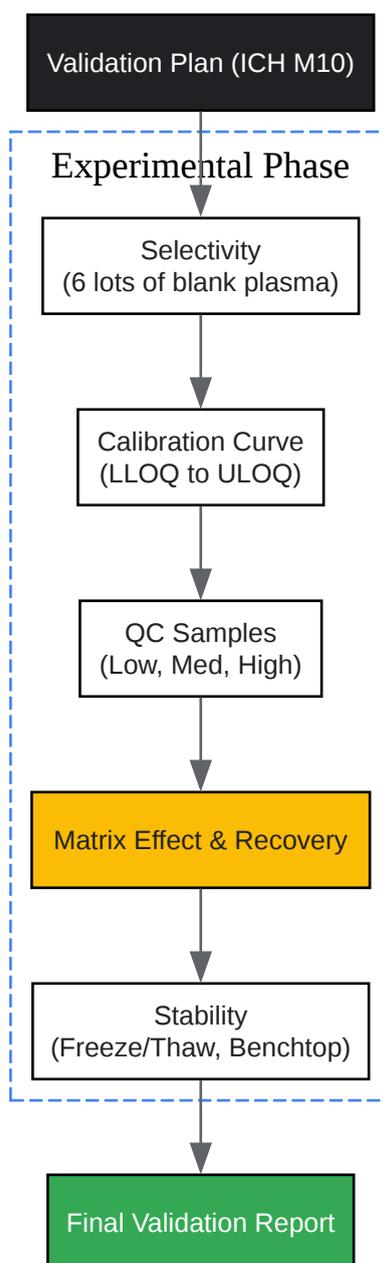
Part 4: Validation & Regulatory Alignment (E-E-A-T)

Validation must adhere to ICH M10 (for Bioanalysis) and ICH Q2(R2) (for Analytical Procedures).

Validation Summary Table

Parameter	Acceptance Criteria (Bioanalysis - ICH M10)	Acceptance Criteria (QC - ICH Q2)
Accuracy	±15% (±20% at LLOQ)	98.0% - 102.0%
Precision (CV)	< 15% (< 20% at LLOQ)	< 1.0% (System Precision)
Linearity	$r^2 > 0.99$ (Weighted $1/x^2$)	$r^2 > 0.999$
Matrix Effect	MF within ±15% (LC-MS only)	N/A (Specificity check required)

Workflow Visualization: Bioanalytical Validation



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Figure 2: Step-by-step validation workflow complying with ICH M10 guidelines.

References

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